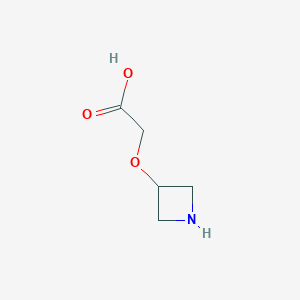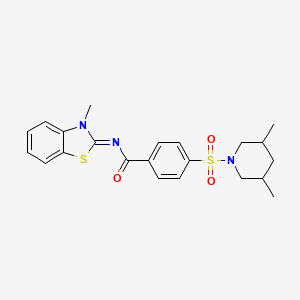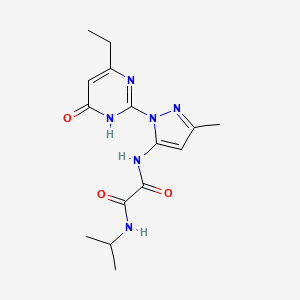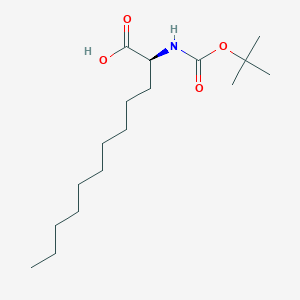
2-(Azetidin-3-yloxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)acetic acid is a chemical compound with the CAS Number: 1314902-26-5 . It has a molecular weight of 167.59 .
Molecular Structure Analysis
The IUPAC name for this compound is (3-azetidinyloxy)acetic acid hydrochloride . The InChI code is 1S/C5H9NO3.ClH/c7-5(8)3-9-4-1-6-2-4;/h4,6H,1-3H2,(H,7,8);1H .Physical And Chemical Properties Analysis
The compound is a powder and it is stored at room temperature .Applications De Recherche Scientifique
1. Synthesis and Biological Activity
2-(Azetidin-3-yloxy)acetic acid derivatives have been extensively researched for their synthesis and potential biological activities. For instance, derivatives have been synthesized and tested for antibacterial and antifungal activities. Studies indicate the potential of these compounds in medical applications due to their antimicrobial properties (Kumar, Kumar, & Sati, 2012), (Shah & Patel, 2012).
2. Synthesis and Characterization in Medicinal Chemistry
In medicinal chemistry, the synthesis and characterization of 2-(Azetidin-3-yloxy)acetic acid derivatives are crucial. These compounds have been synthesized for specific applications such as blood cholesterol inhibition, showcasing their potential in addressing cardiovascular health issues (Salman & Magtoof, 2019).
3. Role in Antibiotic Development
This chemical has been used in the development of new classes of antibiotics, particularly against Gram-negative bacteria, emphasizing its significance in tackling antibiotic-resistant strains (Woulfe & Miller, 1985).
4. Synthesis of Novel Derivatives and Their Applications
Research into the synthesis of novel derivatives containing azetidine and oxetane rings has been conducted. These derivatives are utilized in the creation of new heterocyclic amino acid derivatives, which have potential applications in various fields including pharmaceuticals (Gudelis et al., 2023).
5. Advanced Synthetic Methods
Advanced synthetic methods for azetidine derivatives have been developed, expanding the scope of medicinal applications. These methods allow for modular synthesis, enabling the creation of diverse compounds for potential therapeutic use (Fawcett et al., 2019).
6. Antimicrobial Screening
Further, 2-(Azetidin-3-yloxy)acetic acid derivatives have undergone antimicrobial screening, revealing significant antibacterial and antifungal activities. This highlights their potential in developing new antimicrobial agents (Ayyash & Habeeb, 2019).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 2-(Azetidin-3-yloxy)acetic acid are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Azetidin-3-yloxy)acetic acid is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its action .
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)3-9-4-1-6-2-4/h4,6H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJZBVHEFOIQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)


![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)






![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)


